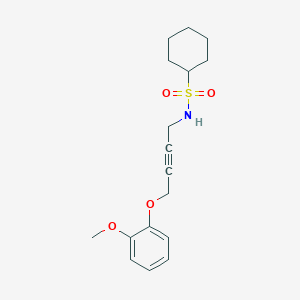

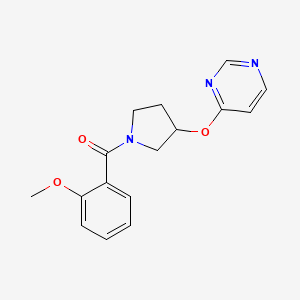

![molecular formula C20H11Cl4NO2 B2635913 2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 289504-10-5](/img/structure/B2635913.png)

2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a chemical compound with the molecular formula C20H11Cl4NO2 . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like 2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide consists of 20 carbon atoms, 11 hydrogen atoms, 4 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 439.119 Da and the monoisotopic mass is 436.954376 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide include a melting point of 159-161 °C, a predicted boiling point of 565.0±50.0 °C, and a predicted density of 1.452±0.06 g/cm3 . It is slightly soluble in chloroform and methanol when heated and sonicated .Applications De Recherche Scientifique

Environmental Impact and Toxicity Assessment

- Studies on the environmental occurrence and toxicity of chlorinated compounds, such as 2,4-D (a widely used herbicide) and triclosan, indicate their widespread presence in various environmental matrices and potential toxic effects on aquatic life and ecosystems. These investigations help understand the environmental fate, degradation pathways, and impacts of such compounds, guiding the development of strategies for mitigating their environmental footprint (Bedoux et al., 2012), (Islam et al., 2017).

Pharmaceutical Applications

- Research on benzamide analogs, such as eticlopride, highlights their pharmacological potential, including high affinity and selectivity for dopamine D2-like receptors. Such studies offer insights into the central dopamine receptor function and the role of D2-like receptors in behavior, which could be relevant for developing new therapeutic agents (Martelle & Nader, 2008).

Safety and Hazards

The safety and hazards associated with 2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide include it being classified as an irritant . It has hazard statements H302, H319, H410, and H372, indicating that it is harmful if swallowed, causes serious eye irritation, is very toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl4NO2/c21-11-6-8-18(25-20(27)14-7-5-12(22)10-17(14)24)15(9-11)19(26)13-3-1-2-4-16(13)23/h1-10H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBPNBPGIFSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

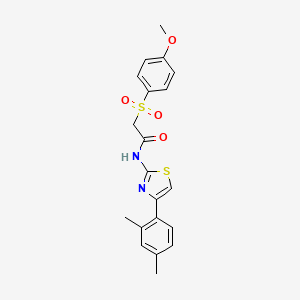

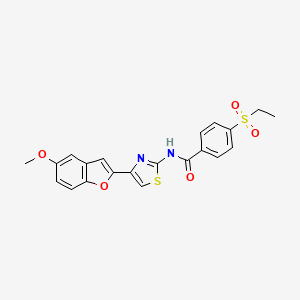

![(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2635832.png)

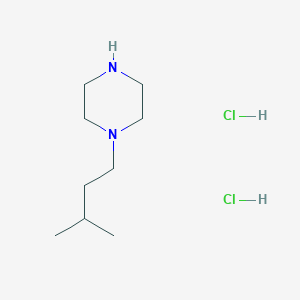

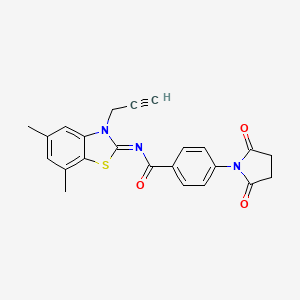

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2635833.png)

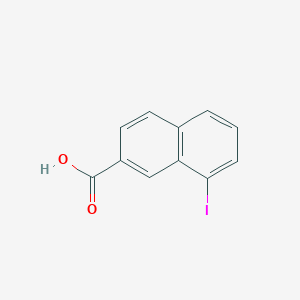

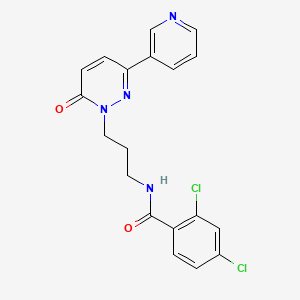

![1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2635834.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2635836.png)

![Ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B2635837.png)

![N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2635840.png)